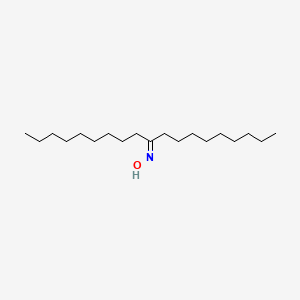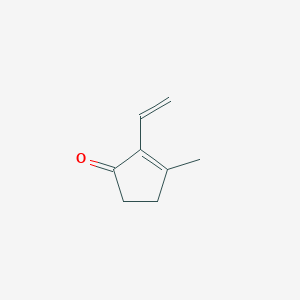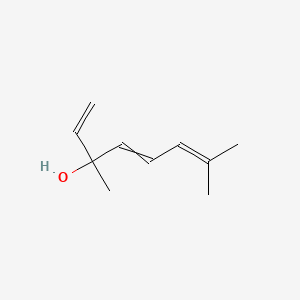![molecular formula C15H24N4O4S B14413453 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid CAS No. 87861-87-8](/img/structure/B14413453.png)
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid is a complex organic compound that features a cyclohexylmethylideneamino group and a hydroxyguanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid typically involves the reaction of cyclohexylmethylideneamine with hydroxyguanidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyguanidine moiety is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexylmethylideneamino group to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the hydroxyguanidine moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the hydroxyguanidine moiety, while reduction may produce the corresponding amine.
Aplicaciones Científicas De Investigación
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine: This compound is similar but lacks the 4-methylbenzenesulfonic acid moiety.
Cyclohexylmethylideneamino derivatives: These compounds share the cyclohexylmethylideneamino group but differ in other functional groups.
Hydroxyguanidine derivatives: These compounds contain the hydroxyguanidine moiety but may have different substituents.
Uniqueness: 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
87861-87-8 |
|---|---|
Fórmula molecular |
C15H24N4O4S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H16N4O.C7H8O3S/c9-8(12-13)11-10-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,1-5H2,(H3,9,11,12);2-5H,1H3,(H,8,9,10)/b10-6+; |
Clave InChI |
GFFALEHODOJIOK-AAGWESIMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)/C=N/N=C(/N)\NO |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C=NN=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


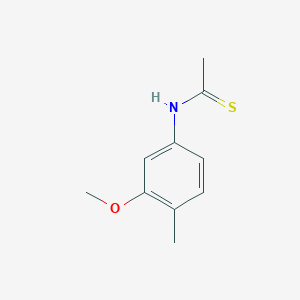
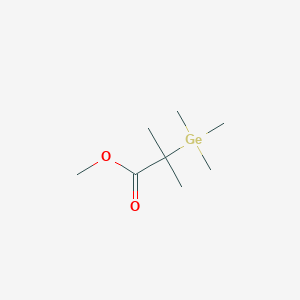


![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
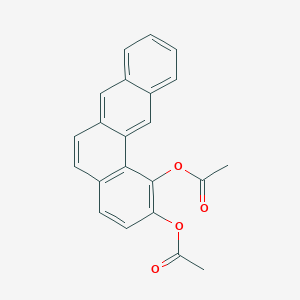


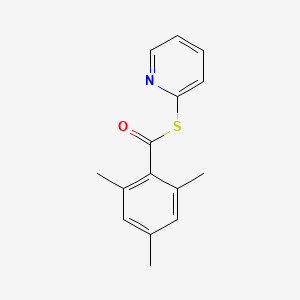
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
